Cas no 29778-29-8 (Benzene, 1-bromo-3-(phenylethynyl)-)

Benzene, 1-bromo-3-(phenylethynyl)- structure
29778-29-8 structure
Product Name:Benzene, 1-bromo-3-(phenylethynyl)-
CAS No:29778-29-8
MF:C14H9Br
MW:257.125262975693
CID:3932262
PubChem ID:15836106
Update Time:2025-04-23

Benzene, 1-bromo-3-(phenylethynyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1-bromo-3-(phenylethynyl)-
    • 1-bromo-3-(phenylethynyl)benzene
    • Benzene, 1-bromo-3-(2-phenylethynyl)-
    • 1-bromo-3-(2-phenylethynyl)benzene
    • DTXSID101297334
    • 29778-29-8
    • UGDPONBROAZMEJ-UHFFFAOYSA-N
    • G79509
    • SCHEMBL8000068
    • Inchi: 1S/C14H9Br/c15-14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-8,11H
    • InChI Key: UGDPONBROAZMEJ-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(C#CC2C=CC=CC=2)=C1

Computed Properties

  • Exact Mass: 255.98876g/mol
  • Monoisotopic Mass: 255.98876g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 251
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 0Ų

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Additional information on Benzene, 1-bromo-3-(phenylethynyl)-

Benzene, 1-bromo-3-(phenylethynyl)- (CAS No. 29778-29-8): A Key Intermediate in Modern Chemical Synthesis

Benzene, 1-bromo-3-(phenylethynyl)-, identified by its CAS number 29778-29-8, is a versatile organic compound that has garnered significant attention in the field of chemical synthesis and pharmaceutical research. This compound serves as a crucial intermediate in the preparation of various complex molecules, including those with potential applications in medicinal chemistry and materials science. Its unique structural features, combining a bromo substituent with a phenylethynyl group, make it a valuable building block for further functionalization and derivatization.

The< strong>benzene core of this molecule provides a stable aromatic system that is highly conducive to various chemical reactions. The presence of the bromo group at the 1-position enhances its reactivity, allowing for nucleophilic substitution reactions that can introduce diverse functional groups. On the other hand, the phenylethynyl moiety introduces both aromaticity and the potential for further cross-coupling reactions, such as Suzuki or Sonogashira couplings. These attributes make< strong>Benzene, 1-bromo-3-(phenylethynyl)- an indispensable reagent in synthetic organic chemistry.

In recent years, there has been a surge in research focused on developing novel methodologies for constructing complex molecular architectures. The< strong>1-bromo-3-(phenylethynyl)benzene derivative has emerged as a particularly useful intermediate in these efforts. Its ability to undergo selective transformations at multiple positions allows chemists to tailor its structure for specific applications. For instance, it has been employed in the synthesis of biologically active compounds, where precise control over molecular connectivity is essential.

One of the most compelling aspects of< strong>Benzene, 1-bromo-3-(phenylethynyl)- is its role in the development of advanced materials. The phenylethynyl group can be polymerized or incorporated into conjugated systems, leading to materials with enhanced electronic properties. These materials are of particular interest in the field of organic electronics, where applications range from light-emitting diodes (OLEDs) to organic photovoltaics (OPVs). The bromo substituent further facilitates post-polymerization modifications, enabling the fine-tuning of material properties.

The pharmaceutical industry has also recognized the significance of< strong>Benzene, 1-bromo-3-(phenylethynyl)-. Its structural motif is found in several drug candidates that are currently under investigation for various therapeutic indications. Researchers have leveraged its reactivity to develop novel heterocyclic compounds that exhibit promising biological activity. For example, derivatives of this compound have shown potential as kinase inhibitors and antimicrobial agents. The ability to modify both the bromo and phenylethynyl positions allows for the creation of libraries of compounds that can be screened for pharmacological efficacy.

The synthesis of< strong>Benzene, 1-bromo-3-(phenylethynyl)- typically involves a series of well-established organic reactions. A common approach starts with the bromination of a substituted benzene derivative followed by a Sonogashira coupling reaction between the resulting brominated intermediate and phenylacetylene. These reactions are highly efficient and can be performed under mild conditions, making them suitable for large-scale production. The purity of the final product is crucial for subsequent applications, necessitating careful optimization of reaction conditions and purification techniques.

In conclusion, Benzene, 1-bromo-3-(phenylethynyl)- (CAS No. 29778-29-8) is a multifaceted compound with broad utility in chemical synthesis and pharmaceutical research. Its unique structural features and reactivity make it an invaluable intermediate for constructing complex molecules with potential applications in medicine and materials science. As research continues to advance, it is likely that this compound will play an even greater role in developing innovative solutions across multiple scientific disciplines.

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